Chloromethyldimethoxymethylsilane
Description
Chloromethyldimethoxymethylsilane is an organosilicon compound characterized by a chloromethyl group (–CH2Cl) attached to a silicon atom substituted with a methyl group (–CH3) and two methoxy groups (–OCH3). Organosilicon compounds like this are critical intermediates in synthesizing silicones, surface modifiers, and pharmaceutical agents due to their hydrolytic reactivity and ability to form stable silicon-oxygen bonds .
Properties
Molecular Formula |
C4H11ClO2Si |
|---|---|
Molecular Weight |
154.67 g/mol |
IUPAC Name |
chloromethyl(dimethoxymethyl)silane |
InChI |
InChI=1S/C4H11ClO2Si/c1-6-4(7-2)8-3-5/h4H,3,8H2,1-2H3 |
InChI Key |
PVKMNECAPWQCBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[SiH2]CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among related silanes include:
- Substituent type : Alkoxy (methoxy vs. ethoxy), alkyl (methyl vs. chloromethyl), or aryl groups.
- Reactivity : Hydrolysis rates, stability, and applications depend on substituent electron-withdrawing/donating effects and steric hindrance.
Table 1: Structural Comparison
*Hypothetical structure inferred from naming conventions. †No direct CAS number provided in evidence.
Physical and Chemical Properties
Table 2: Physical Property Comparison
*Density approximated from similar compounds in .
Key Observations:
- Alkoxy vs. Chlorine Substituents : Methoxy/ethoxy groups enhance hydrolytic stability compared to chlorine, which increases reactivity (e.g., Chloro(chloromethyl)dimethylsilane decomposes in water) .
- Chain Length : Longer substituents (e.g., 3-chloropropyl) reduce volatility and may slow hydrolysis due to steric effects .
Table 3: Application Comparison
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